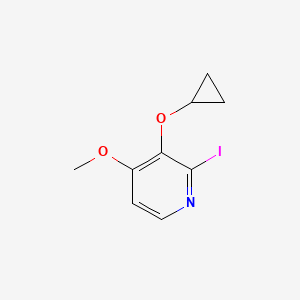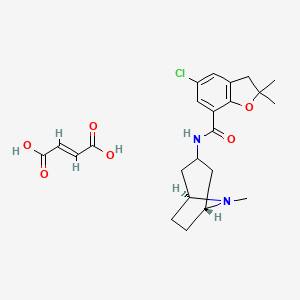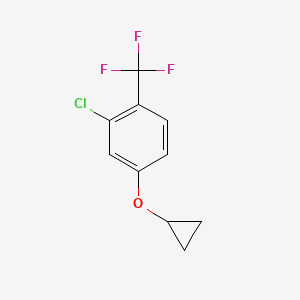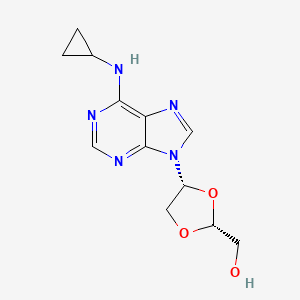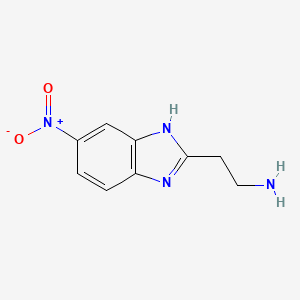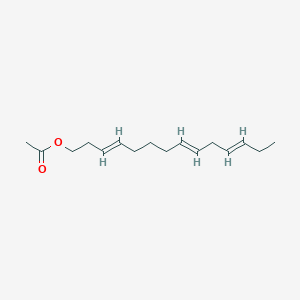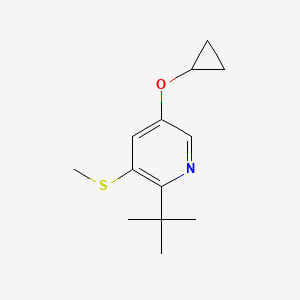
2-Tert-butyl-5-cyclopropoxy-3-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-5-cyclopropoxy-3-(methylthio)pyridine is an organic compound with the molecular formula C13H19NOS It is a pyridine derivative characterized by the presence of tert-butyl, cyclopropoxy, and methylthio groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-cyclopropoxy-3-(methylthio)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, cyclopropoxy, and methylthio groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.
Catalysts and Reagents: Specific catalysts and reagents are employed to facilitate the reactions and improve efficiency.
Purification and Quality Control: Advanced purification techniques and quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-cyclopropoxy-3-(methylthio)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Catalysts: Catalysts like palladium on carbon and platinum are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation can yield sulfoxides or sulfones.
Reduction: Reduction can produce various reduced derivatives.
Substitution: Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-Tert-butyl-5-cyclopropoxy-3-(methylthio)pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-cyclopropoxy-3-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It can bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes.
Molecular Interactions: It can interact with other molecules, affecting their function and stability.
Comparison with Similar Compounds
2-Tert-butyl-5-cyclopropoxy-3-(methylthio)pyridine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Tert-butyl-5-cyclopropoxy-3-(methylsulfinyl)pyridine: This compound has a sulfinyl group instead of a methylthio group.
2-Tert-butyl-5-cyclopropoxy-3-(methylsulfonyl)pyridine: This compound has a sulfonyl group instead of a methylthio group.
2-Tert-butyl-5-cyclopropoxy-3-(methylamino)pyridine: This compound has a methylamino group instead of a methylthio group.
Properties
Molecular Formula |
C13H19NOS |
|---|---|
Molecular Weight |
237.36 g/mol |
IUPAC Name |
2-tert-butyl-5-cyclopropyloxy-3-methylsulfanylpyridine |
InChI |
InChI=1S/C13H19NOS/c1-13(2,3)12-11(16-4)7-10(8-14-12)15-9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI Key |
NFFGLIPXWSKOSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=N1)OC2CC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


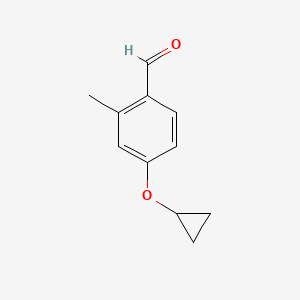

![N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzamide](/img/structure/B14812661.png)
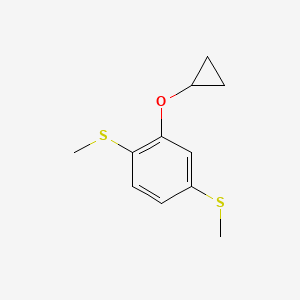

![(2R,3R,4R,5R)-2-[(4-chlorobenzoyloxy)methyl]-4-fluoro-5-hydroxy-4-methyloxolan-3-yl 4-chlorobenzoate](/img/structure/B14812692.png)
![2-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)benzamide](/img/structure/B14812700.png)
